![molecular formula C9H8N4O2S B427728 [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid CAS No. 46505-33-3](/img/structure/B427728.png)
[(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Tetrazoles, a class of compounds to which this molecule belongs, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound could potentially interact with a variety of biological targets, depending on its specific structure and the presence of other functional groups.
Mode of Action
Tetrazoles are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . This could potentially lead to a variety of interactions with its targets, resulting in different biological effects.
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound could potentially affect a variety of biochemical pathways, depending on its specific targets.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that the compound could potentially exhibit favorable pharmacokinetic properties.
Result of Action
Given the potential biological activity of tetrazoles , the compound could potentially have a variety of effects, depending on its specific targets and mode of action.
Vorbereitungsmethoden
The synthesis of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with chloroacetic acid under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
[(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
[(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid is unique due to its combination of a tetrazole ring and a thioacetic acid moiety . Similar compounds include:
1-phenyl-1H-tetrazole-5-thiol: Used as a corrosion inhibitor and in the synthesis of other organic compounds.
5-phenyl-1H-tetrazole: Employed in the synthesis of coordination polymers and as a ligand in various chemical reactions.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Eigenschaften
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-8(15)6-16-9-10-11-12-13(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXGECQFZDQGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


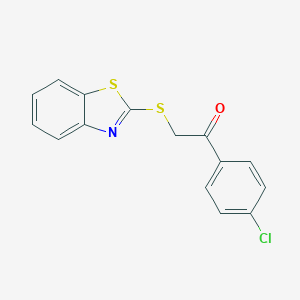

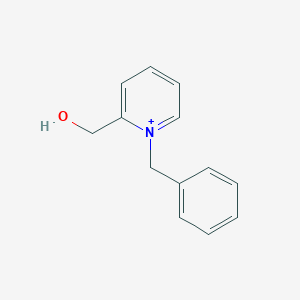
![N-{4-[2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)carbohydrazonoyl]phenyl}acetamide](/img/structure/B427649.png)
![N-(3-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B427650.png)

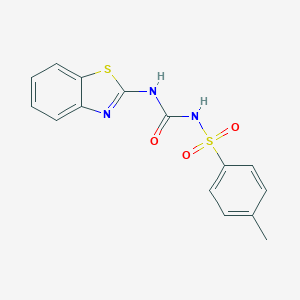
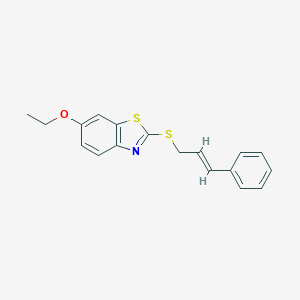
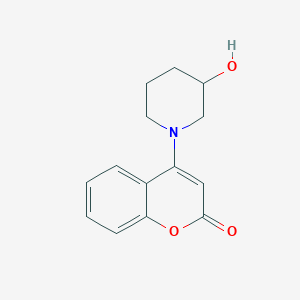
![4-[4-(1-pyrrolidinyl)-1-piperidinyl]-2H-chromen-2-one](/img/structure/B427657.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427662.png)

![4-[4-(2-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427666.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427667.png)
